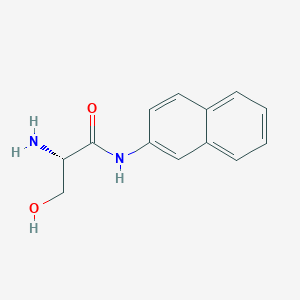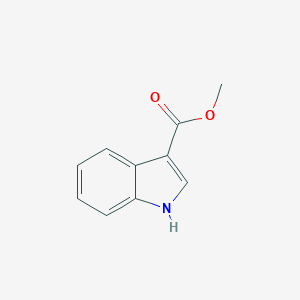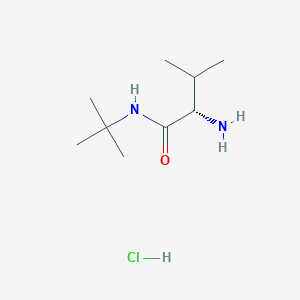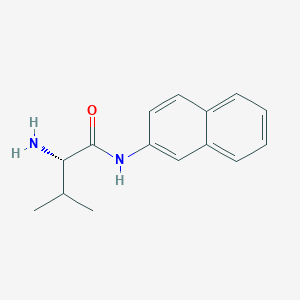
L-Serine beta-naphthylamide
Übersicht
Beschreibung
L-Serine beta-naphthylamide is an L-serine derivative that is the amide obtained by formal condensation of the carboxy group of L-serine with the amino group of 2-naphthylamine . It has a role as a chromogenic compound .
Synthesis Analysis
L-serine, a substance needed for cell proliferation, is synthesized by glial cells and is an important glial cell-derived neurotrophic factor . Its synthesis in the human body maintains nitrogen balance without food intake . L-serine is an indispensable neurotrophic factor and a precursor for neurotransmitters . Although L-serine is a native amino acid supplement, its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain .Molecular Structure Analysis
The molecular formula of L-Serine beta-naphthylamide is C13H14N2O2 . The molecular weight is 230.26 g/mol . The IUPAC name is (2 S )-2-amino-3-hydroxy- N -naphthalen-2-ylpropanamide .Chemical Reactions Analysis
L-serine is produced through different biosynthetic routes, including the widespread three-step phosphorylated pathway (PP), which uses the glycolytic intermediate 3-phosphoglycerate (3-PG) as the precursor .Physical And Chemical Properties Analysis
The molecular weight of L-Serine beta-naphthylamide is 230.26 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Enzyme Activity Determination : L-Serine beta-naphthylamide and related compounds are used as substrates to determine the activity of various enzymes, including leucine aminopeptidase and proline-beta-naphthylamidase. These enzymes play crucial roles in protein metabolism and other biological processes (Green et al., 1955); (Takahashi et al., 1989).
Analytical Method Development : L-Serine beta-naphthylamide derivatives are instrumental in developing analytical methods like capillary electrophoresis for determining amino acid levels in biological samples, such as D-serine in neural samples (Zhao et al., 2005).
Study of Protease Specificity : Research on the specificity of proteolytic enzymes like prolyl oligopeptidase utilizes L-Serine beta-naphthylamide-related compounds. These studies provide insights into the binding and catalytic specificity of various enzymes (Polgár, 1992).
Identification of Enzymatic Activities : In the study of biological samples such as soybean root nodules, L-Serine beta-naphthylamide-related compounds are used to identify and characterize different enzymatic activities, including aminopeptidases (Malik et al., 1981).
Protease Purification and Characterization : They are also used in the purification and characterization of various aminopeptidases from different sources, which helps in understanding their structure and function (Yang & Somerville, 1976).
Wirkmechanismus
Target of Action
L-Serine beta-naphthylamide, a derivative of the amino acid L-Serine, primarily targets glycine receptors and PPAR-γ . These targets play crucial roles in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Mode of Action
L-Serine beta-naphthylamide interacts with its targets by activating glycine receptors and upregulating PPAR-γ . This interaction results in the synthesis of neurotransmitters, providing neuroprotection and exerting anti-inflammatory effects .
Biochemical Pathways
L-Serine beta-naphthylamide affects several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . This pathway transforms the glycolytic intermediate, 3-phosphoglycerate (3PG), into L-serine via three enzymatic reactions . L-Serine beta-naphthylamide also influences the autophagic-lysosomal system , selectively inducing the activity of autophagic-lysosomal enzymes, cathepsins B and L .
Pharmacokinetics
The pharmacokinetics of L-Serine beta-naphthylamide involve its absorption, distribution, metabolism, and excretion (ADME). L-Serine is produced in the brain and derived from glucose from glycolysis . Its uptake from blood across the blood-brain barrier is inefficient compared to other essential amino acids . More detailed pharmacokinetic studies, including oral population modeling, are being conducted to understand its ADME properties .
Result of Action
The molecular and cellular effects of L-Serine beta-naphthylamide’s action are significant. It shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Its deficiency has been linked to severe neurological deficits . It also plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-12(8-16)13(17)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,16H,8,14H2,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPLDMLMXHNTAX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine beta-naphthylamide | |
CAS RN |
888-74-4 | |
| Record name | L-Serine β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















